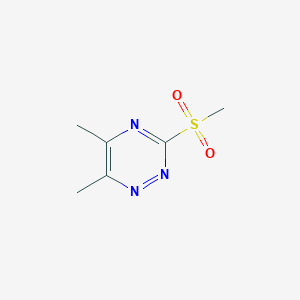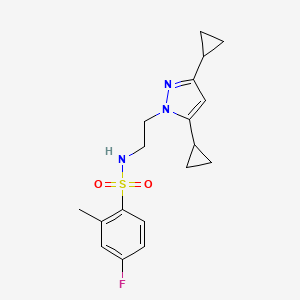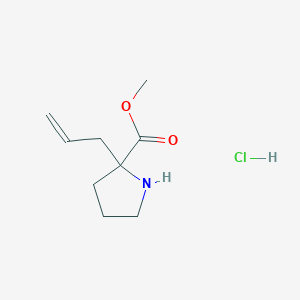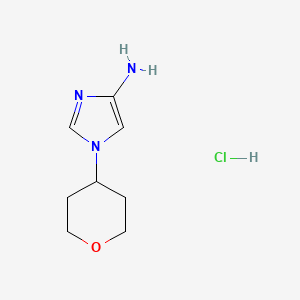
7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis process of benzodiazepines, such as the one , typically involves several steps, including the condensation of appropriate benzodiazepine precursors. For instance, solid-phase synthesis methods have been described for creating polysubstituted 1,5-benzodiazepin-2-ones, showcasing the adaptability of these synthetic pathways (Schwarz, Tumelty, & Gallop, 1998).
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a seven-membered heterocyclic core, which influences their chemical behavior and interaction with biological targets. Studies involving X-ray crystallography, like the work by Naveen et al. (2019), provide insights into the structural conformation and intermolecular interactions of these compounds, which are essential for their biological activities (Naveen, Kumara, Al-Maqtari, Urs, Jamalis, Reddy, Lingegowda, & Lokanath, 2019).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including nitro group reduction and cyclization, to form their core structure. The functional groups attached to the benzodiazepine core significantly affect their chemical properties and reactivity. For example, the synthesis and modification of fluorinated benzothiazoles indicate the role of substituents in defining the chemical properties and potential biological activities of these compounds (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Physical Properties Analysis
The physical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, are critical for their pharmacokinetic behaviors. These properties are influenced by the compound's molecular structure and the nature of its substituents. The crystal structure analysis provides detailed information about the molecular arrangements and stability of these compounds in solid state (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and chemical interactions of benzodiazepines, are defined by their core structure and substituent groups. These properties determine the compound's reactivity towards other chemicals and its stability under different conditions. Research into the synthesis and structural analysis of benzodiazepine derivatives sheds light on these aspects, aiding in the development of compounds with desired chemical properties (Lee, Gauthier, & Rivero, 1999).
Scientific Research Applications
Antitumor Potential
7-Fluoro substituted benzothiazoles, structurally related to benzodiazepinones, have shown significant cytotoxicity in vitro against certain human breast cell lines. Specifically, they displayed potent cytotoxic effects on sensitive MCF-7 (ER+) and MDA 468 (ER-) cell lines while remaining inactive against PC 3 prostate, HBL 100 breast, and HCT 116 colon cells. This demonstrates their potential in targeted antitumor therapy, especially considering their biphasic dose-response relationships and the ability to produce no exportable metabolites, enhancing their stability and effectiveness in therapeutic applications (Hutchinson et al., 2001).
Structural and Interaction Analysis
The crystalline structure and weak interactions, including specific C-H...F intermolecular interactions, of fluorinated benzodiazepinone intermediates, have been studied. These studies provide insights into the altered packing modes in their crystalline lattice, which is crucial for understanding their stability and reactivity, potentially influencing their pharmacological properties and the development of more effective pharmaceuticals (Prasanna & Row, 2000).
Synthesis and Modification
Efficient protocols have been developed for synthesizing novel oxadiazole ring-incorporated analogs of benzodiazepinones, showcasing the synthetic potential of these compounds. These protocols are significant for producing new compounds with potentially valuable medicinal properties, expanding the chemical diversity and therapeutic possibilities of benzodiazepinone derivatives (Devi, Gupta, & Kishore, 2014).
properties
IUPAC Name |
7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O5/c1-4-34-23-14-19(15-24(35-5-2)27(23)36-6-3)28(33)31-17-25(32)30-22-13-12-20(29)16-21(22)26(31)18-10-8-7-9-11-18/h7-16,26H,4-6,17H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWAHSMTFCDRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)





![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)